molecular formula C17H15F2NO3 B4837850 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B4837850
M. Wt: 319.30 g/mol
InChI Key: ANFBLRNICVPSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as DFTD, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of azatricyclic compounds and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This makes 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been found to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to the use of 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in laboratory experiments. For example, the compound may have off-target effects, which could lead to unintended consequences.

Future Directions

There are several future directions for research on 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of research could be the development of new synthetic methods for the production of 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. Another area of research could be the identification of new potential therapeutic applications for the compound. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and its effects on different biological systems.

Scientific Research Applications

4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c18-17(19)23-12-4-2-1-3-11(12)20-15(21)13-9-5-6-10(8-7-9)14(13)16(20)22/h1-6,9-10,13-14,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFBLRNICVPSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
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4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
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4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
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4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
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4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 6
4-[2-(difluoromethoxy)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

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